Lithium 2-([2,2'-bipyridin]-6-yl)phenolate
Description
Lithium 2-([2,2'-bipyridin]-6-yl)phenolate (CAS 1049805-81-3, abbreviated as Libpp in commercial contexts) is a lithium-coordinated complex featuring a hybrid ligand system comprising a phenolate group and a 2,2'-bipyridine moiety . The phenolate group enhances electron-donating capabilities, while the bipyridine unit provides robust metal-binding sites. Its synthesis typically involves lithiation of the phenolic oxygen followed by coordination with the bipyridine framework .
Structure
2D Structure
Properties
Molecular Formula |
C16H11LiN2O |
|---|---|
Molecular Weight |
254.2 g/mol |
IUPAC Name |
lithium;2-(6-pyridin-2-ylpyridin-2-yl)phenolate |
InChI |
InChI=1S/C16H12N2O.Li/c19-16-10-2-1-6-12(16)13-8-5-9-15(18-13)14-7-3-4-11-17-14;/h1-11,19H;/q;+1/p-1 |
InChI Key |
GQLSFMBISHJIES-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC=C(C(=C1)C2=NC(=CC=C2)C3=CC=CC=N3)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation of 6-Bromo-2,2'-Bipyridine
The synthesis of 6-bromo-2,2'-bipyridine serves as a critical precursor for constructing the target compound. Historical methods for functionalizing 2,2'-bipyridine derivatives, as outlined in early 20th-century studies, involve bromination under controlled conditions. Burstall’s work demonstrated that vapor-phase bromination of 2,2'-bipyridine at 773 K yields 6-bromo-2,2'-bipyridine (15 ) and 6,6'-dibromo-2,2'-bipyridine (16 ) (Figure 1). The reaction mechanism proceeds via electrophilic aromatic substitution, favoring bromination at the 6-position due to steric and electronic factors.
Table 1: Bromination Conditions for 2,2'-Bipyridine
| Temperature (K) | Bromine Equivalents | Major Product | Yield (%) |
|---|---|---|---|
| 523 | 1.0 | Perbromide | N/A |
| 773 | 2.0 | 15 | 65 |
| 773 | 4.0 | 16 | 72 |
Purification via column chromatography (dichloromethane/hexane) ensures isolation of the monobrominated product.
Suzuki-Miyaura Coupling with 2-Hydroxyphenylboronic Acid
The introduction of the phenol group at the 6-position of 2,2'-bipyridine is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method, adapted from analogous ligand syntheses, involves reacting 6-bromo-2,2'-bipyridine with 2-hydroxyphenylboronic acid under inert conditions.
Reaction Scheme:
$$
\text{6-Bromo-2,2'-bipyridine + 2-Hydroxyphenylboronic Acid} \xrightarrow{\text{Pd(OAc)}2, \text{DME/H}2\text{O}} \text{2-(2,2'-Bipyridin-6-yl)Phenol}
$$
Optimized Conditions:
- Catalyst: Palladium(II) acetate (0.18 mmol)
- Solvent: Dimethoxyethane (DME)/water (1:1 v/v)
- Temperature: Reflux (85°C) for 4 hours
- Yield: 70–75% (estimated from analogous reactions)
Post-reaction workup involves extraction with chloroform, followed by column chromatography to isolate the phenolic intermediate. Spectroscopic confirmation includes:
Deprotonation to Lithium Phenolate
The final step involves deprotonating 2-(2,2'-bipyridin-6-yl)phenol using lithium hydroxide (LiOH) in a polar aprotic solvent.
Procedure:
- Dissolve 2-(2,2'-bipyridin-6-yl)phenol (1.0 mmol) in anhydrous tetrahydrofuran (THF).
- Add LiOH (1.2 mmol) and stir at room temperature for 12 hours.
- Filter the resultant lithium phenolate and wash with diethyl ether.
Characterization Data:
- ESI-MS: [M+H]$$^+$$ calculated for C$${16}$$H$${12}$$LiN$$_2$$O: 255.22 a.m.u..
- Elemental Analysis: C 75.3%, H 4.7%, N 10.9% (theoretical).
Alternative Synthetic Approaches
Direct Metallation with Lithium Amides
An alternative route employs strong lithium bases, such as lithium diisopropylamide (LDA), to deprotonate the phenol precursor directly. This method avoids aqueous conditions, which may benefit moisture-sensitive applications.
Conditions:
- Base: LDA (2.0 equiv) in THF at –78°C.
- Yield: 80–85% (estimated).
Ullmann Coupling for Bipyridine Assembly
Early bipyridine syntheses relied on Ullmann-type couplings, where 2-bromopyridine undergoes homo-coupling in the presence of copper catalysts. While less efficient for monosubstituted derivatives, this method remains viable for large-scale production.
Table 2: Comparative Analysis of Bipyridine Synthesis Methods
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Bromination | None | 500 | 65 |
| Ullmann Coupling | Cu | 200 | 40 |
| Suzuki Coupling | Pd(OAc)$$_2$$ | 85 | 75 |
Structural and Spectroscopic Insights
X-ray crystallography of related bipyridine-phenolate complexes reveals a planar bipyridine core with a cisoid conformation upon metal coordination. The lithium ion interacts with the phenolate oxygen, forming a tetrahedral geometry.
Key Observations:
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(2’,2’‘-bipyridine-6’-yl)phenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The phenolate group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Lithium 2-(2’,2’‘-bipyridine-6’-yl)phenolate has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of OLEDs and other electronic materials.
Mechanism of Action
The mechanism of action of Lithium 2-(2’,2’‘-bipyridine-6’-yl)phenolate involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific chemical or biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features and inferred properties of Libpp and related compounds:
Key Research Findings and Inferences
Libpp vs. 6,6′-Di-(2″-thiophenol)-2,2′-bipyridine
- Electronic Properties: The phenolate group in Libpp is a stronger electron donor than the thiophenol (-SH) groups in the latter compound, which may enhance metal-ligand charge transfer in catalytic systems .
- Coordination Behavior: Thiophenol derivatives exhibit affinity for soft metals (e.g., Hg²⁺, Ag⁺) due to sulfur’s Lewis basicity, whereas Libpp’s phenolate prefers hard Lewis acids like Li⁺ or transition metals (e.g., Fe³⁺) .
- Stability: Libpp’s lithium coordination likely improves thermal stability compared to thiophenol analogs, which may oxidize or dimerize via disulfide bonds .
Libpp vs. BPy-TP2 and TPyQB
- Extended Conjugation : BPy-TP2’s triphenylene core enables broad π-conjugation, making it suitable for optoelectronic applications (e.g., organic LEDs), whereas Libpp’s smaller structure limits such uses .
- Multi-Dentate Ligands: TPyQB’s three pyridinylquinoline arms allow for intricate 3D coordination networks in metal-organic frameworks (MOFs), contrasting with Libpp’s simpler bidentate binding .
- Solubility : Libpp’s ionic nature grants higher solubility in polar solvents compared to the hydrophobic BPy-TP2 and TPyQB, which require specialized solvents for processing .
Biological Activity
Lithium 2-([2,2'-bipyridin]-6-yl)phenolate is a compound of increasing interest in the fields of chemistry and biology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a lithium ion coordinated to a phenolate group derived from 2-(2',2''-bipyridine-6'-yl)phenol. This structure allows for various interactions with biological molecules, particularly through coordination with metal ions and participation in redox reactions.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Reagents : The reaction is conducted using 2-(2',2''-bipyridine-6'-yl)phenol and a lithium reagent.
- Conditions : The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, often at room temperature or slightly elevated temperatures to ensure complete reaction.
This compound acts primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, leading to specific biological effects. The compound's mechanism may involve:
- Coordination Chemistry : Interaction with metal ions can alter enzyme activity or influence signaling pathways.
- Redox Activity : The bipyridine moiety can participate in electron transfer processes, which may be crucial in biological systems .
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit antioxidant properties. This activity is significant for protecting cells from oxidative stress and related damage.
Antimicrobial Properties
Studies on related bipyridine compounds have shown promising antimicrobial activity against various pathogens. The structural features of these compounds suggest that this compound may also possess similar properties, potentially inhibiting the growth of bacteria and fungi .
Coordination with Biomolecules
The ability of this compound to coordinate with biomolecules suggests potential applications in drug design and development. Its interaction with proteins and nucleic acids could lead to novel therapeutic strategies .
Case Studies
-
Antifungal Activity Assessment : A study investigating the antifungal properties of bipyridine derivatives found that certain modifications enhance biological activity. These findings suggest that this compound could be optimized for improved antifungal efficacy .
Compound Antifungal Activity Mechanism F1 High Inhibition of cell wall synthesis F2 Moderate Disruption of membrane integrity - Coordination Complexes : Research on coordination complexes formed by bipyridine ligands demonstrated significant effects on DNA binding and cytotoxicity. This compound may exhibit similar interactions that could be leveraged for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
